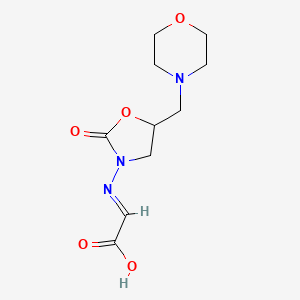
Anagrelide-13C2,15N,d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anagrelide-13C2,15N,d2 is a stable isotope-labeled compound of Anagrelide. Anagrelide is an imidazoquinazoline derivative known for its potent inhibition of phosphodiesterase type III (PDE3) and its role as a platelet aggregation inhibitor . The labeled version, this compound, incorporates isotopes of carbon (13C), nitrogen (15N), and deuterium (d2), making it useful for various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anagrelide-13C2,15N,d2 involves the incorporation of stable isotopes into the Anagrelide molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the isotopic labels are correctly integrated . The exact synthetic route may vary, but it generally involves multiple steps of organic synthesis, including the formation of the imidazoquinazoline core and subsequent labeling with 13C, 15N, and deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. It involves the use of specialized equipment and conditions to maintain the purity and isotopic enrichment of the final product. The process must adhere to stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
Anagrelide-13C2,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .
科学的研究の応用
Anagrelide-13C2,15N,d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Anagrelide.
Biology: Employed in cellular studies to understand the effects of Anagrelide on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions involving platelet aggregation and thrombocythemia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes
作用機序
Anagrelide-13C2,15N,d2 exerts its effects primarily through the inhibition of phosphodiesterase type III (PDE3). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet aggregation. The compound also affects the maturation of megakaryocytes, the precursor cells to platelets, thereby reducing platelet production .
類似化合物との比較
Similar Compounds
Hydroxyurea: Another compound used to reduce platelet counts but with a different mechanism of action.
Busulfan: A chemotherapeutic agent that also reduces platelet counts but is less specific than Anagrelide.
Imatinib: Used in the treatment of certain cancers and has some overlapping effects on platelet production
Uniqueness
Anagrelide-13C2,15N,d2 is unique due to its specific inhibition of PDE3 and its labeled isotopes, which make it particularly valuable for research applications. Its ability to selectively reduce platelet counts while minimizing other side effects sets it apart from other compounds .
特性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
262.10 g/mol |
IUPAC名 |
7,8-dichloro-9,9-dideuterio-1,3,3a,4-tetrahydro(4,5-13C2,115N)pyrrolo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9-7(11(8)13)5-15-4-6(16)3-10(15)14-9/h1-2,10,14H,3-5H2/i4+1,5D2,6+1,15+1 |
InChIキー |
BXEMSIZGLWTHOZ-NIPIIQTISA-N |
異性体SMILES |
[2H]C1(C2=C(C=CC(=C2Cl)Cl)NC3[15N]1[13CH2][13C](=O)C3)[2H] |
正規SMILES |
C1C2NC3=C(CN2CC1=O)C(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


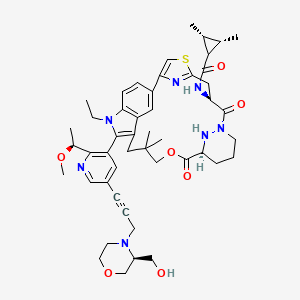

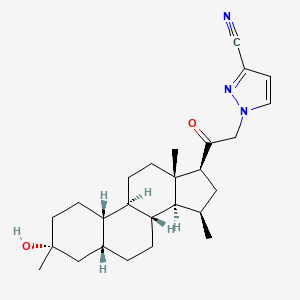



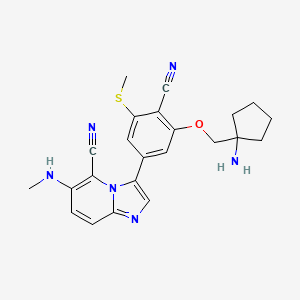
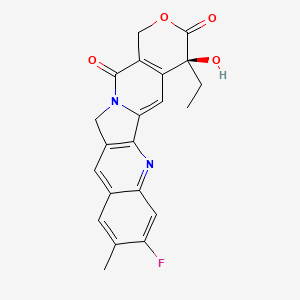
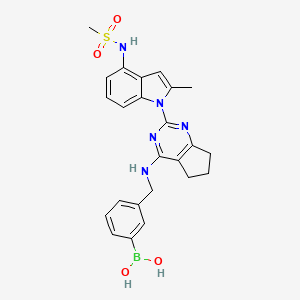

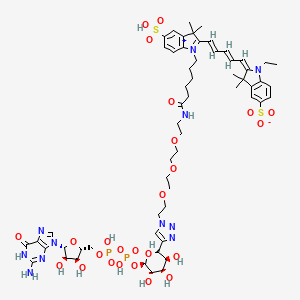
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
